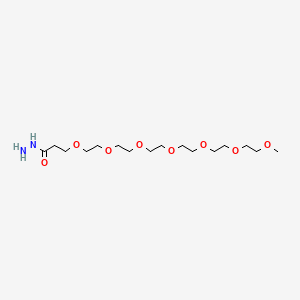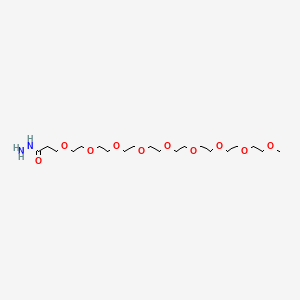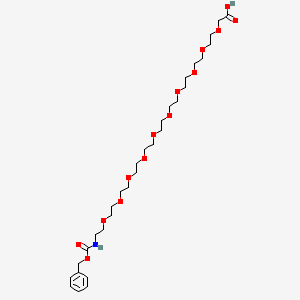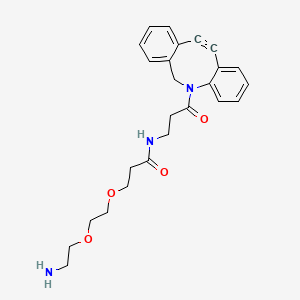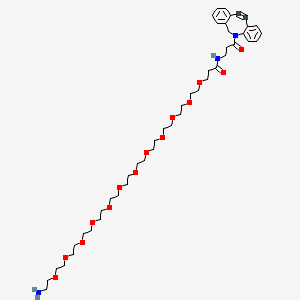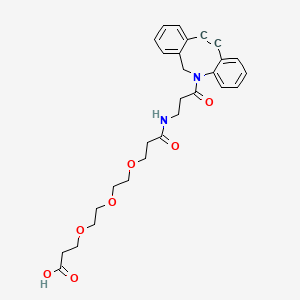
DBCO-NHCO-PEG6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-NHCO-PEG6-amine is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound combines the properties of dibenzocyclooctyne (DBCO), polyethylene glycol (PEG), and an amine group, making it highly versatile for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-NHCO-PEG6-amine is synthesized through a series of chemical reactions involving the coupling of DBCO with PEG and an amine group. The process typically involves:
Activation of DBCO: DBCO is activated using reagents such as N-hydroxysuccinimide (NHS) esters.
Coupling with PEG: The activated DBCO is then reacted with PEG under controlled conditions to form a stable intermediate.
Introduction of Amine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DBCO and PEG are synthesized and purified.
Automated Coupling: Automated systems are used to couple DBCO with PEG and introduce the amine group.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure high purity and consistency
Chemical Reactions Analysis
Types of Reactions
DBCO-NHCO-PEG6-amine undergoes various chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the DBCO group reacting with azide-containing molecules without the need for a copper catalyst.
Amide Bond Formation: The amine group can react with carboxylic acids or activated esters to form stable amide bonds.
Common Reagents and Conditions
SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature.
Amide Bond Formation: Commonly uses reagents such as NHS esters and is conducted under mild conditions
Major Products Formed
Scientific Research Applications
DBCO-NHCO-PEG6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Integral in the development of PROTACs for targeted protein degradation, which has therapeutic potential for various diseases
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mechanism of Action
DBCO-NHCO-PEG6-amine exerts its effects through:
Strain-Promoted Alkyne-Azide Cycloaddition: The DBCO group undergoes a strain-promoted reaction with azide-containing molecules, forming stable triazole linkages.
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters to form stable amide bonds, facilitating the conjugation of various molecules
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-amine: Similar structure but with a shorter PEG chain.
DBCO-PEG8-amine: Similar structure but with a longer PEG chain.
DBCO-NHS ester: Contains an NHS ester group instead of an amine group.
Uniqueness
DBCO-NHCO-PEG6-amine is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for various applications. The combination of DBCO, PEG, and an amine group makes it highly versatile for chemical and biological research .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N3O8/c34-13-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-12-32(37)35-14-11-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36/h1-8H,11-27,34H2,(H,35,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLVJJDRBIDYBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






